molecular formula C15H17N5O B5561415 2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol

2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol

Cat. No. B5561415
M. Wt: 283.33 g/mol
InChI Key: DVGAKZGUJDIAES-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as pyrazolopyrimidines, which are analogues of purine and have shown a wide range of pharmaceutical activities. The interest in these compounds stems from their structural similarity to purine nucleotides, which are fundamental components of DNA and RNA and play crucial roles in cellular energy transfer, metabolism, and signal transduction.

Synthesis Analysis

Pyrazolopyrimidines, including derivatives similar to 2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol, can be synthesized through a variety of methods. Typically, these compounds are synthesized through reactions involving cyclization and condensation steps. For instance, the synthesis can involve the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, leading to a diverse array of pyrazolopyrimidines (Abdelriheem, Zaki, & Abdelhamid, 2017).

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives demonstrating cytotoxic and 5-lipoxygenase inhibition activities. These compounds were evaluated against HCT-116 and MCF-7 cell lines, showing significant structure-activity relationships (SAR) that could inform future anticancer and anti-inflammatory drug development (Rahmouni et al., 2016).

Phosphodiesterase Inhibitory Activity

Dumaitre and Dodic (1996) reported on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds exhibited significant enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, indicating potential for cardiovascular disease treatment (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to compounds that showed antitumor and antimicrobial activities. These findings suggest the potential use of such compounds in treating various cancers and infections (Riyadh, 2011).

Antiviral Activity

Saxena et al. (1990) explored the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin. They identified compounds with significant activity against human cytomegalovirus and herpes simplex virus type 1, indicating the potential for developing new antiviral therapies (Saxena et al., 1990).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory properties and a better therapeutic index than phenylbutazone and indomethacin, without ulcerogenic activity. This research suggests the possibility of developing safer NSAIDs (Auzzi et al., 1983).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

properties

IUPAC Name

2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-2-12-8-15(20-14(19-12)5-7-18-20)17-10-13(21)11-4-3-6-16-9-11/h3-9,13,17,21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGAKZGUJDIAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCC(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol

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